molecular formula C12H11N3O4 B4517689 N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine

Cat. No.: B4517689
M. Wt: 261.23 g/mol
InChI Key: OBDHXUZJWJNXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine is a synthetic phthalazinone-based derivative designed for pharmacological and anticancer research. This compound belongs to a class of nitrogen-containing heterocycles recognized for their significant synthetic and pharmacological versatility. Phthalazin-1(2H)-one serves as a remarkable scaffold in drug discovery, forming the core of numerous bioactive compounds . The primary research value of this glycine-conjugated derivative lies in its potential as a precursor or intermediate for developing novel kinase inhibitors. Related phthalazinone-glycine conjugates have been synthesized and evaluated for their antitumor properties, demonstrating the strategic importance of this chemical class in medicinal chemistry . Specifically, such compounds are investigated for their activity against molecular targets like the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor critically involved in tumor growth, progression, and apoptosis inhibition . Researchers utilize this compound to explore structure-activity relationships and synthesize more complex dipeptide derivatives aimed at enhancing cytotoxic potency and selectivity against various cancer cell lines. The mechanism of action for phthalazinone derivatives often involves enzyme inhibition. Promising compounds in this class have been shown to act as potent EGFR inhibitors, inducing apoptosis in cancer cells. For example, a closely related compound was reported to exhibit potent cytotoxic activity with an IC₅₀ value of 0.92 μM against MDA-MB-231 cells and to induce apoptosis by 64.4-fold compared to the control . This makes this compound a valuable chemical tool for researchers studying targeted cancer therapies and signal transduction pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-10(13-6-11(17)18)7-15-12(19)9-4-2-1-3-8(9)5-14-15/h1-5H,6-7H2,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDHXUZJWJNXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide. The hydrazide is further coupled with amino acid ester hydrochloride and/or amines to produce several monopeptides, including this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of:

Biological Activity

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine, a derivative of phthalazine, has garnered attention in recent years for its potential biological activities. This article summarizes its biological activity based on diverse research findings, including toxicity studies, metabolic pathways, and therapeutic potentials.

Chemical Structure and Synthesis

This compound is synthesized from the parent compound 2-(1-oxophthalazin-2(1H)-yl)acetic acid hydrazide through various chemical transformations. The structure features a phthalazine moiety conjugated with an acetylated glycine, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Cytotoxicity and Antitumor Activity

  • Recent studies have indicated that derivatives of phthalazine, including this compound, exhibit cytotoxic properties against various cancer cell lines. For instance, compounds derived from phthalazine have shown significant cytotoxic effects with IC50 values as low as 0.57 μM against MDA-MB-231 breast cancer cells .

2. Genotoxicity and Toxicological Studies

  • A comprehensive toxicity study on N-acetylglycine (NAGly), a related compound, demonstrated that it is not genotoxic or acutely toxic in both in vitro and in vivo models. The no-observed-adverse-effect-level (NOAEL) was determined to be approximately 900 mg/kg body weight/day for male rats . This suggests that this compound may also possess a favorable safety profile.

3. Metabolic Effects

  • Systematic metabolomic studies have identified acetylglycine as a metabolite associated with obesity resistance in diet-induced obese mice. Treatment with acetylglycine resulted in significant reductions in body weight and fat mass compared to control groups . This indicates potential therapeutic applications for metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

1. Inhibition of EGFR Pathway

  • Some phthalazine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. The compound 12d, derived from similar structures, exhibited potent EGFR inhibition with an IC50 value of 21.4 nM .

2. Modulation of Metabolic Pathways

  • Acetylglycine's involvement in metabolic pathways suggests that it may influence energy homeostasis and fat metabolism, potentially offering insights into obesity management .

Case Studies and Research Findings

StudyFindings
Toxicity Study No genotoxicity or acute toxicity observed; NOAEL determined at ~900 mg/kg for rats.
Cytotoxicity Assay Significant cytotoxic activity against MDA-MB-231 cells; promising anti-breast cancer properties noted.
Metabolomic Study Acetylglycine linked to reduced body weight and fat mass in DIO mice; potential for obesity treatment.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that phthalazine derivatives exhibit promising anticancer properties. For instance, compounds derived from phthalazine have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and lung (NCI-H460) cancers.

  • Case Study : A study evaluated several phthalazinone derivatives for their cytotoxicity using the MTT assay. Compounds exhibited IC50 values ranging from 5.20 to 88 µM against the A2780 and MCF-7 cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structure allows it to interact with microbial targets effectively.

  • Case Study : In another study, derivatives of phthalazine were synthesized and tested for antifungal activity against strains of Cryptococcus neoformans and dermatophytes. The results indicated strong antifungal potency, with MIC values significantly lower than those of standard antifungal agents .

Common Synthesis Routes:

  • Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the desired phthalazine structure.
  • One-Pot Reactions : Simplifying the synthesis process by combining multiple steps into a single reaction vessel to enhance yield and reduce reaction time .

Bioevaluation and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine. Researchers have focused on modifying substituents on the phthalazine ring to enhance biological activity.

Key Findings from SAR Studies:

  • Modifications at specific positions on the phthalazine ring can significantly impact the compound's activity against cancer cells.
  • The introduction of different substituents has been shown to alter the binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compounds with analogous heterocyclic cores but differing substituents or side chains exhibit distinct physicochemical and biological properties.

Table 1: Core Heterocycle Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
N-[(1-Oxophthalazin-2(1H)-yl)acetyl]glycine Phthalazinone Acetyl-glycine Antitumor, antimicrobial
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine Pyridazinone Naphthalene, acetyl-glycine Anti-inflammatory, analgesic
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine Coumarin Benzyl, methyl, acetyl-glycine Anticancer, enzyme inhibition
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine Pyridazinone Phenyl, acetyl-glycine Enzyme inhibition, antimicrobial

Key Insights :

  • Phthalazinone derivatives (e.g., the target compound) exhibit broader antimicrobial activity compared to pyridazinones, likely due to enhanced electrophilicity from the fused benzene ring .
  • Coumarin-based analogs (e.g., ) show stronger fluorescence properties, making them suitable for imaging applications, but lower solubility in aqueous media compared to acetyl-glycine-containing derivatives .

Substituent Effects on Bioactivity

The nature and position of substituents significantly influence pharmacological profiles.

Table 2: Substituent-Driven Activity Comparisons
Compound Name Substituent Features Bioactivity Highlights Reference
This compound Tetrabromo, 3,4-dimethylphenyl Moderate antimicrobial activity
N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide Chlorophenyl, methoxy Enhanced β-lactamase inhibition
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide Thioxothiazolidinone High antimicrobial activity (zone of inhibition: 18–22 mm)

Key Insights :

  • Bromination: Tetrabromo-substituted phthalazinones (e.g., compound XVIII in ) exhibit superior antimicrobial activity compared to non-halogenated analogs due to increased electrophilicity and membrane permeability .
  • Chlorophenyl vs. Methoxyphenyl : Chlorophenyl groups enhance steric bulk and hydrophobic interactions with enzyme active sites, whereas methoxy groups improve solubility but reduce target affinity .

Functional Group Contributions

The acetyl-glycine moiety is a critical determinant of solubility and target engagement.

Table 3: Functional Group Impact
Compound Name Functional Groups Solubility (Polar Solvents) Pharmacokinetic Profile Reference
This compound Acetyl-glycine High Improved bioavailability
N-(2-Chloroacetyl)glycine Chloroacetyl Moderate Rapid metabolism
N-Hexanoylglycine Hexanoyl Low High plasma protein binding

Key Insights :

  • Acetyl-glycine: Enhances aqueous solubility and reduces metabolic degradation compared to lipophilic hexanoyl or chloroacetyl groups .

Q & A

Q. Critical Parameters :

  • Purity of starting materials (e.g., >95% glycine and phthalazinone derivatives).
  • Stoichiometric ratios (excess DCC improves coupling efficiency).
  • Post-synthesis purification via column chromatography or recrystallization to isolate the product.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationHOBt/DCC, 0°C, 24h60–75>90%
PurificationSilica gel (CH₂Cl₂/MeOH)85–95>98%

How does the molecular structure of this compound influence its biological activity, particularly in antitumor applications?

Advanced Research Question
The compound’s antitumor potential arises from:

  • Phthalazinone Core : Acts as a DNA intercalator or topoisomerase inhibitor, similar to etoposide derivatives .
  • Glycine Moiety : Enhances solubility and facilitates transport across cell membranes.
  • Electrophilic Substituents : The 1-oxo group participates in hydrogen bonding with enzyme active sites (e.g., tyrosine kinases) .

Q. Mechanistic Insights :

  • Cytotoxicity assays on MCF7 cells (breast adenocarcinoma) show LC₅₀ values of 3.7–6.8 µg/mL for active derivatives, correlating with substituent electronegativity .
  • Methyl or bromo groups at the phthalazinone 4-position enhance binding affinity to β-tubulin, disrupting microtubule assembly .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of acylation (e.g., glycine α-proton shift from δ 3.8 to 4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 331.32) .
  • Infrared Spectroscopy (IR) : Bands at 1700–1680 cm⁻¹ confirm carbonyl groups (amide C=O and phthalazinone C=O) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/BandsStructural Confirmation
¹H NMRδ 8.2–7.5 (phthalazinone aromatic H)Core integrity
IR1685 cm⁻¹ (C=O stretch)Amide bond formation

What are the primary challenges in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical control?

Advanced Research Question

  • Racemization Risk : Glycine’s α-carbon is prone to epimerization at temperatures >10°C. Mitigation includes low-temperature coupling and using non-polar solvents .
  • By-Product Formation : Unreacted DCC forms dicyclohexylurea (DCU), requiring rigorous filtration.
  • Scale-Up Limitations : Batch reactors may unevenly distribute heat, leading to inconsistent yields. Switching to flow chemistry improves reproducibility .

How do structural modifications at the phthalazinone core affect pharmacokinetic properties and target binding affinity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., Br, NO₂) : Increase metabolic stability but reduce solubility. Bromo derivatives show prolonged plasma half-life (t₁/₂ = 6.2h vs. 2.8h for unsubstituted analogs) .
  • Hydrophobic Substituents (e.g., methyl) : Enhance blood-brain barrier penetration but may increase hepatotoxicity.
  • Polar Groups (e.g., OH) : Improve aqueous solubility but reduce membrane permeability.

Q. Table 3: Structure-Activity Relationships (SAR)

SubstituentBioactivity (LC₅₀, MCF7)Solubility (mg/mL)
-H18.30.8
-Br6.40.3
-CH₃9.10.5

What strategies can resolve contradictions between computational predictions and experimental bioactivity data for derivatives?

Advanced Research Question

  • Docking Validation : Re-evaluate molecular dynamics simulations using crystallographic data of target proteins (e.g., PDB ID 1M17 for topoisomerase II) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity discrepancies.
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed active conformers .

Case Study : A derivative predicted to inhibit EGFR showed no activity experimentally. FEP revealed protonation of the phthalazinone nitrogen at physiological pH, altering binding geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine
Reactant of Route 2
Reactant of Route 2
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.